

# Spectroscopic Profile of 5-bromo-2-mercaptophenol: A Technical Guide

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## Compound of Interest

Compound Name: Phenol, 5-bromo-2-mercapto-

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## Introduction

5-bromo-2-mercaptophenol is a substituted aromatic compound of interest in various fields of chemical research, including synthetic chemistry and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-bromo-2-mercaptophenol. As direct experimental data for this specific compound is not readily available in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Furthermore, standardized experimental protocols for acquiring such data are detailed to aid researchers in their laboratory work.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-bromo-2-mercaptophenol. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	d	1H	H-6
~7.1 - 7.3	dd	1H	H-4
~6.8 - 7.0	d	1H	H-3
~5.0 - 6.0	br s	1H	-OH
~3.5 - 4.5	s	1H	-SH

Note: Chemical shifts are referenced to TMS ( $\delta$  0.00). The broadness and chemical shift of the -OH and -SH protons can vary significantly with concentration, solvent, and temperature.

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 155	C-1 (C-OH)
~115 - 120	C-2 (C-SH)
~130 - 135	C-3
~125 - 130	C-4
~118 - 122	C-5 (C-Br)
~135 - 140	C-6

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch (phenol)
2550 - 2600	Weak	S-H stretch (thiophenol)
~3050	Medium	Aromatic C-H stretch
1580, 1480	Medium-Strong	Aromatic C=C stretch
~1200	Strong	C-O stretch (phenol)
~600 - 800	Strong	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
204/206	High	[M] <sup>+</sup> (Molecular ion peak, showing characteristic bromine isotope pattern)
125	Medium	[M - Br] <sup>+</sup>
97	Medium	[M - Br - CO] <sup>+</sup>
69	High	[C <sub>4</sub> H <sub>5</sub> S] <sup>+</sup>

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like 5-bromo-2-mercaptophenol.

## NMR Sample Preparation and Acquisition

- Sample Preparation:

- Weigh approximately 5-20 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a small, clean, and dry vial.[\[1\]](#)
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- $^1\text{H}$  NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity. This can be done manually or automatically.[\[1\]](#)
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Use the same sample prepared for  $^1\text{H}$  NMR.
  - Acquire the  $^{13}\text{C}$  NMR spectrum, typically using a proton-decoupled pulse sequence.
  - Longer acquisition times are generally required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## FTIR Sample Preparation and Acquisition (Thin Solid Film Method)

- Sample Preparation:
  - Place a small amount of the solid sample (a few milligrams) in a clean mortar.
  - Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) and grind to form a paste.<sup>[2]</sup>
  - Alternatively, dissolve a small amount of the solid in a volatile solvent in a vial.
  - Apply a drop of the resulting solution or paste onto a clean, dry salt plate (e.g., NaCl or KBr).<sup>[2]</sup>
  - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.<sup>[2]</sup>
- FTIR Acquisition:
  - Place the salt plate in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

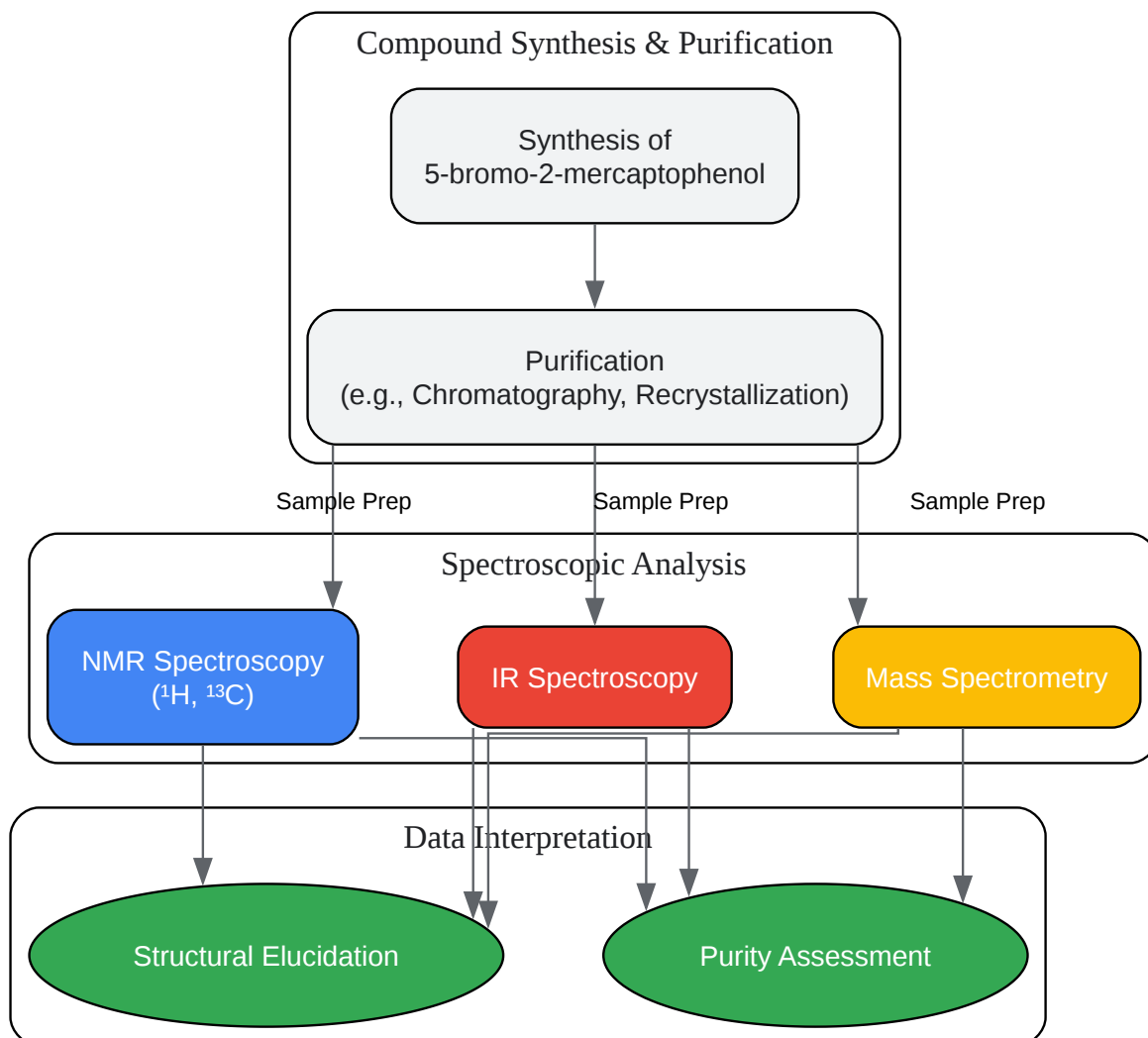
## Mass Spectrometry Sample Preparation and Acquisition (Electron Ionization)

- Sample Preparation:
  - For analysis via a direct insertion probe, a small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.<sup>[3]</sup>
  - For GC-MS analysis, the sample must be dissolved in a suitable volatile solvent.

- EI-MS Acquisition:
  - The sample is introduced into the high-vacuum source of the mass spectrometer.
  - Volatile samples are vaporized by heating.
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.<sup>[4]</sup>
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion, generating a mass spectrum.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of 5-bromo-2-mercaptophenol.

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